N-(1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are found in a wide variety of synthetic and natural products and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .
Molecular Structure Analysis
The molecular structure of benzothiazole compounds can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These techniques can provide detailed information about the arrangement of molecules in the crystal structure and the significant intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole compounds can be complex and varied. For instance, substituted N-(1,3-benzothiazol-2-yl)nitrobenzenesulfonyl-hydrazides were obtained by the oxidative cyclization of substituted 1,4-diphenylthiosemicarbazides with potassium ferricyanide in alkaline alcoholic solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole compounds can be determined using various analytical techniques such as FTIR, NMR, and HRMS . These techniques can provide information about the functional groups present in the compound and their chemical environment .
Scientific Research Applications
Anticonvulsant and Neuroprotective Applications
A study on N-(substituted benzothiazol-2-yl)amide derivatives, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, highlighted their significant anticonvulsant and neuroprotective effects. This compound emerged as a promising candidate, showing effective median doses in various tests and displaying a potential as a lead in the search for safer anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
Dyeing and Pigment Applications
Another application of benzothiazole derivatives is in the domain of dyes and pigments. Hetarylazo disperse dyes derived from substituted benzothiazoles have been developed, demonstrating the capacity to color cellulose acetate in red to greenish-blue hues. These dyes' color and fastness properties were studied, showcasing the chemical's versatility in industrial applications (Georgiadou & Tsatsaroni, 2002).
Antimicrobial and Antifungal Applications
Benzothiazole derivatives have also been evaluated for their antimicrobial and antifungal properties. For instance, certain derivatives containing a heterocyclic compound showed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential development into antifungal agents, contributing to the fields of microbiology and pharmacology (Jafar et al., 2017).
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives have been utilized as corrosion inhibitors. Studies demonstrate their efficiency in protecting metals like steel from corrosion in acidic environments, indicating their potential for industrial applications in protecting infrastructure and machinery (Hu et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS2/c1-19-9-6-7-11-13(8-9)21-15(17-11)18-14-16-10-4-2-3-5-12(10)20-14/h2-8H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUEJUSMCZAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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